molecular formula C15H22BrN3O2 B2846640 1-[2-(2-Hydroxyethylamino)-benzoimidazol-1-yl]-3,3-dimethyl-butan-2-one hydrobromide CAS No. 154055-56-8

1-[2-(2-Hydroxyethylamino)-benzoimidazol-1-yl]-3,3-dimethyl-butan-2-one hydrobromide

Cat. No. B2846640
CAS RN: 154055-56-8
M. Wt: 356.264
InChI Key: NPBJCSCYVUEOLQ-UHFFFAOYSA-N
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Description

The compound “1-[2-(2-Hydroxyethylamino)-benzoimidazol-1-yl]-3,3-dimethyl-butan-2-one hydrobromide” is a chemical substance with the molecular formula C15H21N3O2•HBr . It has a molecular weight of 356.26 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H21N3O2.BrH/c1-15(2,3)13(20)10-18-12-7-5-4-6-11(12)17-14(18)16-8-9-19;/h4-7,19H,8-10H2,1-3H3,(H,16,17);1H . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a melting point of 212-213 degrees Celsius (dec) according to the available data . For a comprehensive analysis of its physical and chemical properties, it would be best to refer to peer-reviewed articles or chemical databases.

Scientific Research Applications

Synthesis and Chemical Properties :Benzimidazole derivatives are synthesized through various chemical reactions, offering a scaffold for further chemical modifications. For instance, Denisenko et al. (2011) explored the synthesis of benzimidazolium, benzothiazolium, and thiazolium derivatives, showcasing the versatility of benzimidazole-related compounds in synthetic chemistry (Denisenko et al., 2011). Similarly, Uršič et al. (2010) synthesized new triazafulvalene systems incorporating benzimidazole moieties, demonstrating innovative approaches to creating novel chemical structures (Uršič, Svete, & Stanovnik, 2010).

Biological Applications and Inhibitory Properties :Boggu et al. (2019) identified benzimidazole analogs as potent interleukin-5 inhibitors, highlighting their potential therapeutic applications in treating diseases associated with elevated levels of IL-5 (Boggu, Kim, & Jung, 2019). Zhou et al. (2013) investigated the antifungal activities of benzimidazole derivatives, revealing their effectiveness against various fungal pathogens, suggesting their utility in developing new antifungal agents (Zhou, Li, Zhang, & Jiang, 2013).

Corrosion Inhibition :Hu et al. (2016) explored benzothiazole derivatives as corrosion inhibitors for carbon steel, demonstrating how benzimidazole-related compounds can offer protection against corrosion in industrial applications (Hu, Meng, Ma, Zhu, Jun, Chao, & Cao, 2016).

properties

IUPAC Name

1-[2-(2-hydroxyethylamino)benzimidazol-1-yl]-3,3-dimethylbutan-2-one;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2.BrH/c1-15(2,3)13(20)10-18-12-7-5-4-6-11(12)17-14(18)16-8-9-19;/h4-7,19H,8-10H2,1-3H3,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBJCSCYVUEOLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CN1C2=CC=CC=C2N=C1NCCO.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Heat at reflux for 3 hours a mixture of 2-(2-hydroxyethylamino)benzimidazole (1.77 g, 10 mmol) and bromopinacoline (1.35 g, 10 mmol) in 50 ml of propanol. Subsequently maintain at room temperature. The next day, the title compound is collected by filtration and washed with acetone and then with ether.
Quantity
1.77 g
Type
reactant
Reaction Step One
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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